2-(3,4-dimethoxyphenyl)-7-({[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one
Description
This compound is a heterocyclic organic molecule featuring a pyrazolo-triazinone core fused with a 1,3-oxazole ring and substituted with a 3,4-dimethoxyphenyl group. Key structural elements include:
- 3,4-Dimethoxyphenyl substituent: Enhances lipophilicity and may influence binding affinity to hydrophobic enzyme pockets .
- 1,3-Oxazole-derived sulfanyl group: The oxazole ring and methylsulfanyl linker contribute to electronic effects and metabolic stability, common in medicinal chemistry scaffolds .
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-7-[[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methylsulfanyl]-5H-pyrazolo[1,5-d][1,2,4]triazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N5O4S/c1-14-5-7-16(8-6-14)24-26-19(15(2)34-24)13-35-25-28-27-23(31)20-12-18(29-30(20)25)17-9-10-21(32-3)22(11-17)33-4/h5-12H,13H2,1-4H3,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZPBJMIVFVIOIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(O2)C)CSC3=NNC(=O)C4=CC(=NN43)C5=CC(=C(C=C5)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3,4-dimethoxyphenyl)-7-({[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one is a synthetic molecule that has garnered attention in pharmacological research due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various models, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 484.54 g/mol. The structure includes a pyrazolo-triazine core, which is known for its diverse biological activities.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activities : The compound has been shown to inhibit histone methyltransferases (HMTs), which play a crucial role in epigenetic regulation. In particular, it exhibits potent binding affinity to WDR5 (Ki = 1.5 nM) and inhibits HMT with an IC50 of 43 nM .
- Antitumor Activity : In vitro studies have demonstrated that the compound possesses significant anti-proliferative effects against various cancer cell lines. For instance, it showed low micromolar activity in sensitive MLL-fusion cell lines with a selectivity index indicating reduced toxicity towards non-cancerous cells .
- Cell Cycle Arrest : The compound induces cell cycle arrest at the G2/M phase in cancer cells, leading to apoptosis through intrinsic pathways .
Biological Activity Data
The following table summarizes key findings related to the biological activity of the compound:
Case Studies
Several studies have explored the efficacy of this compound:
- Study on Cancer Cell Lines : A comprehensive study assessed the anti-cancer properties of the compound across various cell lines including MV4:11 and K562. The results indicated that the compound significantly inhibited cell growth in MV4:11 cells while demonstrating minimal effects on K562 cells, suggesting a targeted mechanism of action against specific malignancies .
- Mechanistic Insights : Research focused on elucidating the mechanism by which the compound induces apoptosis revealed that it activates caspase pathways and alters mitochondrial membrane potential, leading to programmed cell death .
- Synergistic Effects : Investigations into combination therapies showed that when used alongside traditional chemotherapeutics, the compound enhanced the overall efficacy and reduced resistance mechanisms in cancer cells .
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Key Observations :
- The target compound’s pyrazolo-triazinone core is distinct from pyrazole-triazole (e.g., ) or thiadiazole-based analogs (e.g., ), which may alter target selectivity.
- The 3,4-dimethoxyphenyl group contrasts with fluorophenyl () or methylphenyl () substituents, affecting electronic properties and solubility .
Pharmacological and Physicochemical Comparisons
Bioactivity
- However, the oxazole substituent may shift selectivity compared to triazole-based inhibitors .
- Antimicrobial Activity : Thiadiazole derivatives () exhibit stronger antimicrobial effects due to sulfur’s electronegativity, whereas the target compound’s methoxy groups may prioritize eukaryotic targets .
Physicochemical Properties
- Crystallinity: Hydrogen-bonding patterns in the pyrazolo-triazinone core (similar to Etter’s graph set analysis ) may enhance crystallinity vs. flexible thiadiazole derivatives ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
